1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a compound that combines the structural features of benzotriazole and pyrazole
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of 1H-benzotriazole with 4-bromo-1-methyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, forming coordination complexes with metal ions. This interaction can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes .
The pyrazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can be compared with other similar compounds, such as:
1H-benzotriazole: A versatile synthetic auxiliary with applications in organic synthesis and material science.
4-bromo-1H-pyrazole: Used as a starting material in the synthesis of various pharmaceutical and biologically active compounds.
1-(4-chlorobenzoyl)-1H-benzotriazole: Known for its reactivity in acylation and reduction reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its individual components .
Properties
Molecular Formula |
C11H8BrN5O |
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Molecular Weight |
306.12g/mol |
IUPAC Name |
benzotriazol-1-yl-(4-bromo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H8BrN5O/c1-16-6-7(12)10(14-16)11(18)17-9-5-3-2-4-8(9)13-15-17/h2-6H,1H3 |
InChI Key |
UPVUUEZCZAEXTB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)Br |
Origin of Product |
United States |
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